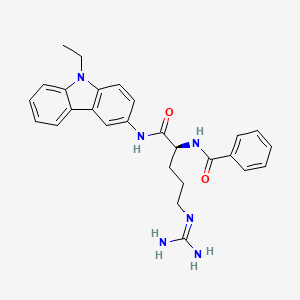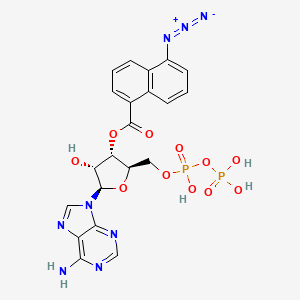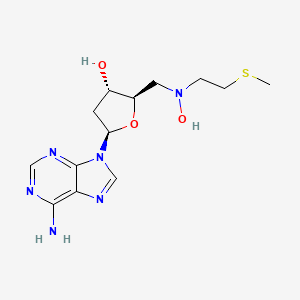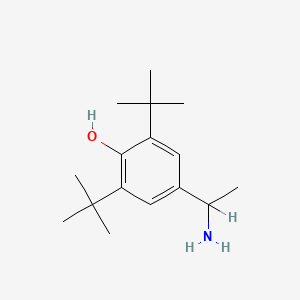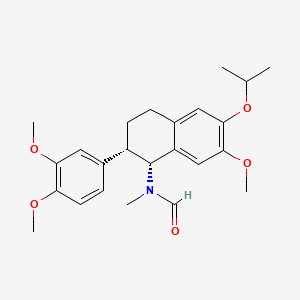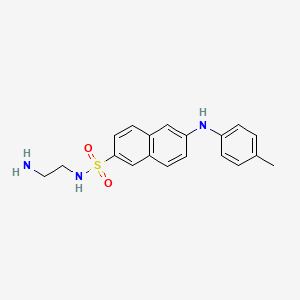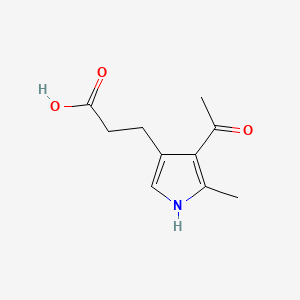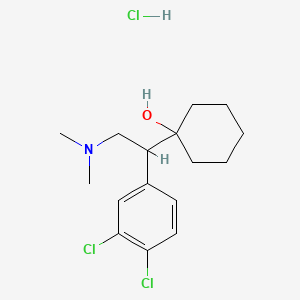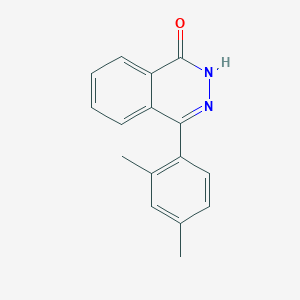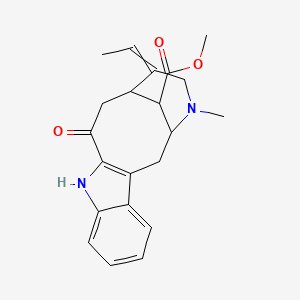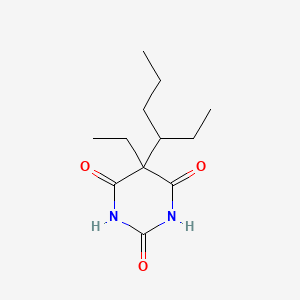
Tetrabarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabarbital is a member of barbiturates.
Wissenschaftliche Forschungsanwendungen
1. Effects on Brain Cells in Drug Dependency
Tetrabarbital, specifically tetrandrine, shows effectiveness in reducing withdrawal symptoms in phenobarbital-dependent rats. It restores histopathological changes in a dose-dependent manner and may inhibit apoptosis in addicted rats through the regulation of Bcl-2 and Bax protein levels (Han et al., 2015).
2. Interaction with Serotonergic System
Tetrandrine, a component of Tetrabarbital, was found to potentiate the hypnotic effect of pentobarbital, a related barbiturate, by interacting with the serotonergic system in mice. This finding suggests that tetrandrine could enhance the effects of barbiturates through serotonin pathways (Zhao et al., 2004).
3. Mechanism of Action in Epilepsy Treatment
Understanding the action mechanism of barbiturates like phenobarbital, closely related to Tetrabarbital, is crucial for epilepsy treatment. These drugs prolong and potentiate the action of GABA on GABAA receptors and at higher concentrations, directly activate the receptors. This insight is critical for the development of new therapeutic agents (Löscher & Rogawski, 2012).
4. Role in Treating Acute Intoxication
Phenobarbital, a barbiturate like Tetrabarbital, has been used effectively to treat patients with central nervous system lesions caused by acute intoxication. It plays a significant role in controlling symptoms and improving treatment outcomes (Yan, 2005).
5. Hepatic Drug Metabolism Induction
Phenobarbital's induction of hepatic drug metabolism is a critical area of study. It targets phosphorylation of the constitutive androstane receptor in the liver, providing insights into drug metabolism and disposition (Negishi, 2017).
6. Impact on Hepatocytes and Liver Slices
Studies on hepatocytes and liver slices as in vitro test systems for predicting in vivo gene expression changes in response to compounds like phenobarbital offer valuable insights for drug development and toxicity testing (Jessen et al., 2003).
Eigenschaften
CAS-Nummer |
76-23-3 |
|---|---|
Produktname |
Tetrabarbital |
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Kanonische SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
Andere CAS-Nummern |
76-23-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



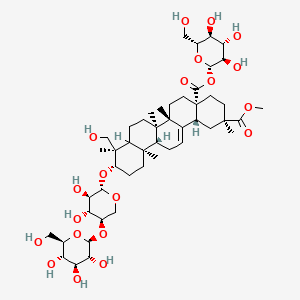
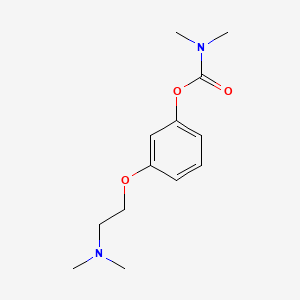
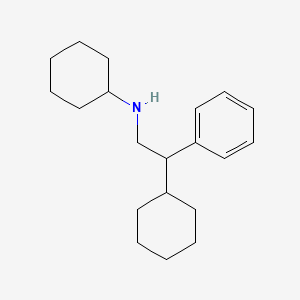
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)
